molecular formula C14H12N2O4 B181991 4-Nitrophenyl methylphenylcarbamic acid CAS No. 49839-35-2

4-Nitrophenyl methylphenylcarbamic acid

Cat. No. B181991
CAS RN: 49839-35-2
M. Wt: 272.26 g/mol
InChI Key: LXZKDOSRDVBNCF-UHFFFAOYSA-N
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Description

4-Nitrophenyl methylphenylcarbamic acid, also known as NMPC, is a chemical compound that has been widely used in scientific research due to its unique properties and applications. It is a carbamate derivative that has been synthesized by various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in different fields.

Mechanism Of Action

The mechanism of action of 4-Nitrophenyl methylphenylcarbamic acid involves the inhibition of acetylcholinesterase, which results in the accumulation of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This mechanism has been studied extensively using in vitro and in vivo models, and has been shown to be reversible and dose-dependent.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Nitrophenyl methylphenylcarbamic acid have been studied in various animal models, and have been shown to include increased cholinergic neurotransmission, enhanced cognitive function, and reduced oxidative stress. However, the long-term effects of 4-Nitrophenyl methylphenylcarbamic acid on human health are still unknown, and further research is needed to fully understand its potential benefits and risks.

Advantages And Limitations For Lab Experiments

4-Nitrophenyl methylphenylcarbamic acid has several advantages for use in lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, it also has some limitations, including its toxicity and potential side effects, which must be carefully considered when designing experiments.

Future Directions

There are several future directions for the study of 4-Nitrophenyl methylphenylcarbamic acid, including the development of novel 4-Nitrophenyl methylphenylcarbamic acid derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action at the molecular level. In addition, further research is needed to determine the long-term effects of 4-Nitrophenyl methylphenylcarbamic acid on human health, and to identify potential risks and benefits associated with its use.

Synthesis Methods

The synthesis of 4-Nitrophenyl methylphenylcarbamic acid has been achieved through various methods, including the reaction of 4-nitrophenol with methyl phenylcarbamate, the reaction of 4-nitrophenol with phenyl isocyanate, and the reaction of 4-nitrophenol with N-methyl phenyl carbamate. These methods have been optimized to produce high yields and purity of the compound, which is essential for its use in scientific research.

Scientific Research Applications

4-Nitrophenyl methylphenylcarbamic acid has been used in various scientific research applications, including the development of new drugs, the study of enzyme inhibition, and the investigation of protein-ligand interactions. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, which makes it a potential therapeutic target for the treatment of Alzheimer's disease. 4-Nitrophenyl methylphenylcarbamic acid has also been used as a ligand in the study of metalloproteins, which are involved in various biological processes.

properties

CAS RN

49839-35-2

Product Name

4-Nitrophenyl methylphenylcarbamic acid

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

(4-nitrophenyl) N-methyl-N-phenylcarbamate

InChI

InChI=1S/C14H12N2O4/c1-15(11-5-3-2-4-6-11)14(17)20-13-9-7-12(8-10-13)16(18)19/h2-10H,1H3

InChI Key

LXZKDOSRDVBNCF-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Other CAS RN

49839-35-2

Origin of Product

United States

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